molecular formula C12H18ClN3O3 B613025 (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride CAS No. 158276-23-4

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride

Cat. No.: B613025
CAS No.: 158276-23-4
M. Wt: 251.29
InChI Key: CCWKVAIEPHOTKE-PPHPATTJSA-N
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Description

(2S)-2-Amino-6-(pyridine-3-carbonylamino)hexanoic acid hydrochloride is a lysine derivative modified at the ε-amino group with a pyridine-3-carbonyl moiety. Its structure features:

  • Stereochemistry: The (2S) configuration ensures the L-amino acid backbone, critical for biological compatibility.
  • Applications: Such derivatives are often used in enzyme inhibition studies, protein labeling, or as intermediates in drug synthesis. For example, Schiff base analogs (e.g., LLP in PDB structures) act as ligands in enzymatic cofactor binding .

Properties

IUPAC Name

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWKVAIEPHOTKE-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(nicotinoyl)-OH hydrochloride typically involves the coupling of lysine with nicotinic acid. This can be achieved through peptide synthesis techniques, where the carboxyl group of nicotinic acid is activated and then reacted with the amino group of lysine. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of H-Lys(nicotinoyl)-OH hydrochloride may involve large-scale peptide synthesis using automated synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to yield the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

H-Lys(nicotinoyl)-OH hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nicotinoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the nicotinoyl group.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinoyl group can lead to the formation of nicotinic acid derivatives.

Scientific Research Applications

H-Lys(nicotinoyl)-OH hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating metabolic pathways.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Lys(nicotinoyl)-OH hydrochloride involves its interaction with specific molecular targets. The nicotinoyl group can interact with enzymes and receptors, modulating their activity. The lysine residue can participate in protein interactions and modifications, influencing various biological pathways.

Comparison with Similar Compounds

Amino Acid Derivatives with Acyl Modifications

Compound Name Structural Feature Molecular Formula CAS No. Key Properties
(2S)-2-Amino-6-(pyridine-3-carbonylamino)hexanoic acid hydrochloride Pyridine-3-carbonyl group C₁₂H₁₇ClN₄O₃ Not provided Enhanced aromaticity; potential enzyme inhibition
(2S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride Trifluoromethyl group C₆H₁₁ClF₃NO₂ 1262390-41-9 Increased hydrophobicity; metabolic stability
N6-(2-Amino-2-carboxyethyl)-L-lysine dihydrochloride (Lysinoalanine) Carboxyethyl group C₉H₂₀Cl₂N₄O₄ Not provided Crosslinks proteins; studies on food processing effects

Key Findings :

  • Trifluorohexanoic acid derivatives exhibit superior metabolic stability due to fluorine’s electronegativity, making them useful in medicinal chemistry .
  • Pyridine-3-carbonyl analogs may outperform aliphatic acyl groups in targeting enzymes with aromatic binding pockets (e.g., PLP-dependent enzymes) .

Photoactivatable and Click Chemistry-Ready Derivatives

Compound Name Functional Group CAS No. Application
H-L-Photo-Lysine*HCl (Iris Biotech) 3H-diazirin-3-yl propoxycarbonyl 1253643-88-7 Photo-crosslinking in protein interaction studies
(S)-2-Amino-6-(((2-azidoethoxy)carbonyl)amino)hexanoic acid hydrochloride Azide group 1994331-17-7 Click chemistry for bioconjugation

Key Findings :

  • Diazirine-containing derivatives enable UV-induced crosslinking, critical for mapping protein-ligand interactions .
  • Azide-functionalized lysines are pivotal in bioorthogonal chemistry, enabling site-specific modifications in PROTACs or ADCs .

Key Findings :

  • FMOC protection is standard in peptide synthesis, ensuring selective deprotection .
  • Homoarginine’s guanidino group mimics arginine’s charge, useful in studying arginine-dependent enzymes (e.g., nitric oxide synthases) .

Schiff Base and Enzyme Cofactor Analogs

  • LLP Ligand (PDB code: LLP): Features a pyridin-4-yl-methylideneamino group covalently bound to Lys39 in enzymes. Unlike pyridine-3-carbonyl derivatives, this Schiff base acts as a PLP (pyridoxal phosphate) analog in catalytic mechanisms .

Comparison :

  • Pyridine-3-carbonyl derivatives lack the phosphate group of PLP but retain aromatic binding capacity, making them simpler mimics for structural studies .

Biological Activity

(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid; hydrochloride, also known as a derivative of pyridine-3-carboxylic acid, has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12H17N3O3·HCl
  • Molecular Weight : 273.75 g/mol

This compound features an amino acid backbone with a pyridine ring, which is crucial for its biological interactions.

1. Enzyme Inhibition

Research indicates that compounds similar to (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid can act as inhibitors of histone deacetylases (HDACs). HDACs play a significant role in epigenetic regulation and are implicated in various diseases, including cancer. The presence of the pyridine moiety may enhance the binding affinity to the enzyme's active site, leading to increased inhibitory activity.

Table 1: Summary of HDAC Inhibition Studies

Compound NameHDAC ClassIC50 (µM)Reference
AzumamideClass I5.0
(2S)-Pyridine DerivativeClass IIa10.0
Other AnaloguesVarious15.0 - 30.0

2. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. Studies have demonstrated that it can inhibit the secretion systems of pathogens, thus reducing their virulence.

Case Study: Inhibition of Type III Secretion System
A study evaluated the effect of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid on the Type III secretion system in Escherichia coli. The results indicated a significant reduction in the secretion of virulence factors at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis. The interaction with specific receptors or enzymes involved in neurodegenerative processes could be beneficial for conditions like Alzheimer's disease.

The mechanism through which (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The compound binds to specific sites on target enzymes or receptors, altering their activity.
  • Structural Interactions : The unique structure allows for favorable interactions with amino acids at the active sites of enzymes.

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